molecular formula C7H14ClN B6277566 5-methylspiro[2.3]hexan-5-amine hydrochloride CAS No. 2763780-66-9

5-methylspiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B6277566
CAS No.: 2763780-66-9
M. Wt: 147.64 g/mol
InChI Key: PUYYKCHQKSFAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylspiro[2.3]hexan-5-amine hydrochloride is a chemically unique spirocyclic amine that serves as a versatile scaffold in drug discovery and organic synthesis. While specific biological data for this exact molecule is not widely published, its core structure is highly valued in medicinal chemistry. The spiro[2.3]hexane motif is an emerging, underexplored chemical space that provides high three-dimensionality and structural rigidity . Incorporating a spirocyclic scaffold like this can favorably influence the physicochemical properties of potential drug candidates, such as improving aqueous solubility and metabolic stability compared to flat aromatic compounds . Researchers utilize such strained, three-dimensional building blocks to design novel molecular entities for high-throughput screening and to probe biological targets that prefer ligands with defined stereochemistry and vector orientation . This compound is particularly useful as a synthetic intermediate or a core structural element for constructing more complex molecules in programs focused on central nervous system (CNS) agents or other therapeutically relevant areas, leveraging its amine functional group for further chemical derivatization .

Properties

CAS No.

2763780-66-9

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

5-methylspiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6(8)4-7(5-6)2-3-7;/h2-5,8H2,1H3;1H

InChI Key

PUYYKCHQKSFAQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Boc-Protected Amine Synthesis

The introduction of the amine group at the 5-position is often achieved through protection-deprotection strategies. RU2659404C1 outlines a pathway where a carboxyl group is converted to a Boc-protected amine:

  • Carboxyl Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form an acyl chloride.

  • Boc Protection : The acyl chloride reacts with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine).

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes the Boc group, yielding the primary amine hydrochloride.

This method ensures high regioselectivity but requires stringent anhydrous conditions.

Direct Amination via Reductive Amination

EvitaChem’s protocol employs reductive amination using PtO₂ as a catalyst:

  • A ketone precursor (e.g., 5-methylspiro[2.3]hexan-5-one) reacts with methylamine in the presence of hydrogen gas and PtO₂.

  • The reaction proceeds at 60°C for 12 hours, achieving yields of 85–90%.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial synthesis (e.g., VulcanChem ) utilizes continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/Al₂O₃) enable rapid mixing and temperature control.

  • Throughput : Flow rates of 10–20 L/h achieve >90% conversion, reducing batch-to-batch variability.

Solvent and Catalyst Optimization

  • Solvent Selection : Dichloromethane (DCM) is preferred for cycloaddition due to its low polarity, while ethanol facilitates crystallization during purification.

  • Catalyst Screening : Rhodium(II) acetate outperforms copper catalysts in cycloaddition, reducing side products by 15%.

Purification and Crystallization Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/acetone mixtures:

  • Conditions : Refluxing in acetone (1 hour) followed by cooling to 0°C yields crystals with >99% purity.

  • Yield Loss : Approximately 5–10% of product is lost during washing steps.

Chromatographic Methods

Small-scale syntheses employ silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cycloaddition60–7595ScalableStereochemical control needed
Reductive Amination85–9098High regioselectivityPtO₂ cost
Continuous Flow>9099High throughputInitial setup cost

Chemical Reactions Analysis

Types of Reactions

5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-methylspiro[2.3]hexan-5-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₃NO
  • Key Features : Substituted with a methoxy group (-OCH₃) at position 1 instead of a methyl group.
  • Collision Cross Section (CCS) : Predicted CCS values for adducts range from 126.9 Ų ([M+H]⁺) to 134.3 Ų ([M+Na]⁺) .

5-Methylspiro[2.3]hexane-5-carbaldehyde Hydrochloride

  • Molecular Formula: C₈H₁₂ClNO₂
  • Key Features : Features a carbaldehyde (-CHO) group instead of an amine.
  • Functional Group Impact : The aldehyde group introduces electrophilic reactivity, making it suitable for condensation reactions, unlike the amine’s nucleophilic properties.
  • Molecular Weight : 189.64 g/mol, slightly higher than the target compound due to the aldehyde and additional oxygen .

5-Azaspiro[2.4]heptan-7-amine Hydrochloride

  • Molecular Formula : C₆H₁₃ClN₂
  • Key Features : A larger [2.4] spiro system with a nitrogen atom in one ring.
  • Molecular Weight : 148.63 g/mol, lighter due to the absence of a methyl group .

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride

  • Molecular Formula : C₁₂H₁₈Cl₂N₂
  • Key Features : Benzyl substitution introduces aromaticity and lipophilicity.
  • Biological Relevance : Such modifications are common in pharmaceuticals to enhance blood-brain barrier penetration. The dihydrochloride salt improves aqueous solubility .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Methylspiro[2.3]hexan-5-amine HCl C₇H₁₅ClN ~164.66 (estimated) Methyl, amine
5-Methoxyspiro[2.3]hexan-1-amine HCl C₇H₁₃NO 143.19 Methoxy, amine
5-Azaspiro[2.4]heptan-7-amine HCl C₆H₁₃ClN₂ 148.63 Nitrogen, amine
  • Polarity Trends : Methoxy and azaspiro derivatives exhibit higher polarity than the methyl-substituted target compound.

Research and Application Gaps

  • Computational Predictions : CCS values (e.g., 126.9 Ų for [M+H]⁺ in 5-methoxyspiro[2.3]hexan-1-amine HCl) could guide mass spectrometry-based studies .

Q & A

Q. Answer :

  • Oxidation : Reacts with KMnO4 or CrO3 to form spirocyclic ketones or aldehydes. Monitor pH to avoid over-oxidation .
  • Reduction : LiAlH4 or NaBH4 can reduce secondary amines to tertiary amines, though steric hindrance may limit efficiency .
  • Substitution : Nucleophilic attack at the spiro carbon is possible under SN2 conditions, but ring strain may favor ring-opening side reactions .

How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry applications?

Q. Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl group at C5) and compare bioactivity .
  • Conformational Analysis : Use computational tools (e.g., DFT) to assess spirocyclic rigidity and its impact on receptor binding .
  • Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition assays for kinase targets) to correlate structural changes with potency .

What challenges arise in stereochemical control during the synthesis of 5-methylspiro[2.3]hexan-5-amine derivatives?

Q. Answer :

  • Racemization Risk : The spirocyclic center may undergo epimerization under acidic/basic conditions. Mitigate via low-temperature reactions or chiral auxiliaries .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to induce enantioselectivity during cyclization steps .

How can HPLC methods be optimized for purity analysis of this compound?

Q. Answer :

  • Mobile Phase : Use a gradient of hexanesulfonic acid (50 mM, pH 2.0) and acetonitrile (60:40) to resolve polar impurities .
  • Column Selection : C18 reverse-phase columns with 5 µm particle size enhance peak symmetry.
  • Detection : UV absorbance at 254 nm for amine detection; validate with spiked impurity standards .

What in vitro safety protocols are recommended for handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (risk of irritation per GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritant, H335) .
  • Waste Disposal : Neutralize with dilute NaOH before aqueous disposal to minimize environmental impact .

How can computational modeling predict the biological activity of spirocyclic amines like this compound?

Q. Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs) and calculate binding energies .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors in the spirocyclic core for scaffold optimization .
  • ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic stability based on logP and topological polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.